3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid
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Overview
Description
3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydronaphthalene core, followed by the introduction of the N-methylanilino group. The final step involves the coupling of this intermediate with pyridine-4-carboxylic acid under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene cores.
Pyridine carboxylic acids: Compounds with similar pyridine structures.
Uniqueness
What sets 3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid apart is its combination of both naphthalene and pyridine structures, along with the N-methylanilino group
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29) |
InChI Key |
XSMABFRQESMONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O |
Origin of Product |
United States |
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